molecular formula C11H15ClFN B1530378 (R)-2-(5-Fluoro-2-methylphenyl)pyrrolidine hydrochloride CAS No. 1381929-21-0

(R)-2-(5-Fluoro-2-methylphenyl)pyrrolidine hydrochloride

Cat. No. B1530378
CAS RN: 1381929-21-0
M. Wt: 215.69 g/mol
InChI Key: GOGWAFLJIMUBQJ-RFVHGSKJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-2-(5-Fluoro-2-methylphenyl)pyrrolidine hydrochloride, also known as FMPC, is an important organic compound used in various scientific research applications. It is a chiral compound, meaning it has two forms that are mirror images of each other, and can be used as a building block for other compounds. FMPC is a versatile compound that has the potential to be used in many different research applications, including drug development and research into disease treatments.

Scientific Research Applications

1. Antidepressant Potential

A derivative of the compound, involved in 5-HT1A receptor agonism, demonstrated potent antidepressant potential. This was evidenced by its inhibition of immobility in the forced swimming test in rats, suggesting a promising role in the treatment of depression (Vacher et al., 1999).

2. Formulation Development for Poorly Soluble Compounds

The compound was utilized in developing a formulation for a poorly soluble compound, enhancing its in vivo exposure. This is significant for early toxicology and clinical studies of new medications (Burton et al., 2012).

3. Anti-Arrhythmic Properties

Research on derivatives of the compound showed anti-arrhythmic effects and a reduction in serum free fatty acids in dogs, indicating potential for treating heart-related disorders (Smith & Duce, 1974).

4. Anticancer Activity

A study reported the synthesis and anticancer activity of iridium(III) complexes with ligands derived from the compound. This highlighted its potential in developing new anticancer treatments (Millett et al., 2015).

5. Advanced Glycation End Products (AGEs) Formation

The compound was identified in the formation of fluorescent AGEs in a Maillard reaction, relevant to understanding the biochemical processes in aging and diabetes (Nakamura et al., 1997).

6. Selective Chemical Sensing

Research showed its application in developing a chemosensor for selective detection of aluminum ions, demonstrating its utility in chemical sensing and environmental monitoring (Maity & Govindaraju, 2010).

7. Inverse Agonism at Cannabinoid Receptors

A study demonstrated that a derivative acted as an inverse agonist at human cannabinoid CB1 receptors, contributing to the understanding of cannabinoid receptor pharmacology (Landsman et al., 1997).

8. Fluorescent Chemosensor for Iron Ions

The compound was used to develop a fluorescent chemosensor for Fe3+/Fe2+ sensitivity, with potential applications in biological and environmental studies (Maity et al., 2018).

9. Synthesis of Fluorinated Alkaloids

A study described the synthesis of fluorohymenidin, a fluorinated pyrrole-imidazole alkaloid, using this compound, contributing to the development of new alkaloid-based pharmaceuticals (Troegel & Lindel, 2012).

10. Alzheimer's Disease Research

A selective serotonin 1A (5-HT(1A)) molecular imaging probe derived from the compound was used in Alzheimer's disease research, aiding in understanding the disease's neurochemical alterations (Kepe et al., 2006).

properties

IUPAC Name

(2R)-2-(5-fluoro-2-methylphenyl)pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FN.ClH/c1-8-4-5-9(12)7-10(8)11-3-2-6-13-11;/h4-5,7,11,13H,2-3,6H2,1H3;1H/t11-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOGWAFLJIMUBQJ-RFVHGSKJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)C2CCCN2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)F)[C@H]2CCCN2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2-(5-Fluoro-2-methylphenyl)pyrrolidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-2-(5-Fluoro-2-methylphenyl)pyrrolidine hydrochloride
Reactant of Route 2
(R)-2-(5-Fluoro-2-methylphenyl)pyrrolidine hydrochloride
Reactant of Route 3
(R)-2-(5-Fluoro-2-methylphenyl)pyrrolidine hydrochloride
Reactant of Route 4
(R)-2-(5-Fluoro-2-methylphenyl)pyrrolidine hydrochloride
Reactant of Route 5
(R)-2-(5-Fluoro-2-methylphenyl)pyrrolidine hydrochloride
Reactant of Route 6
(R)-2-(5-Fluoro-2-methylphenyl)pyrrolidine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.